1'-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one
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Overview
Description
1’-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4’-piperidine]-5-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4’-piperidine]-5-one typically involves a multi-step process. One common method starts with the reaction of 2-chloroacetyl chloride with spiro[3,4-dihydro-1,4-benzoxazepine-2,4’-piperidine]-5-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4’-piperidine]-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroacetyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1’-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4’-piperidine]-5-one involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[3,4-dihydro-1,4-benzoxazepine-2,4’-piperidine]-5-one: Lacks the chloroacetyl group but shares the core spiro structure.
2-Chloroacetyl-1,4-benzoxazepine: Similar in structure but without the spiro linkage.
Uniqueness
1’-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4’-piperidine]-5-one is unique due to its combination of the spiro structure and the chloroacetyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1'-(2-chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-9-13(19)18-7-5-15(6-8-18)10-17-14(20)11-3-1-2-4-12(11)21-15/h1-4H,5-10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVSPOJROMKPNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)C3=CC=CC=C3O2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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